2-Butylpyridin-3-amine
Description
2-Butylpyridin-3-amine (CAS: 1697920-69-6) is a pyridine derivative with a butyl substituent at position 2 and an amine group at position 2. Its molecular formula is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol .
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-butylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-2-3-6-9-8(10)5-4-7-11-9/h4-5,7H,2-3,6,10H2,1H3 |
InChI Key |
NRUVEKXONKLVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylpyridin-3-amine can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a coupling reaction with butylboronic acid in the presence of a palladium catalyst . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Butylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Butylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 2-Butylpyridin-3-amine involves its interaction with molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the butyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Butylpyridin-3-amine with structurally related pyridinamine derivatives:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 1697920-69-6 | C₉H₁₄N₂ | 150.22 | Butyl (C2), amine (C3) |
| 6-(Benzyloxy)-N,N'-diphenylpyridin-3-amine | Not provided | C₂₄H₂₁N₃O | 367.45 | Benzyloxy (C6), diphenylamine (C3) |
| 5-(2-Methoxypyridin-3-yl)pyridin-2-amine | 1249109-42-9 | C₁₁H₁₁N₃O | 201.23 | Methoxy (C2 pyridine), amine (C6) |
Key Observations :
- Substituent Effects : The butyl group in this compound provides hydrophobicity, contrasting with the electron-donating methoxy group in 5-(2-Methoxypyridin-3-yl)pyridin-2-amine, which enhances solubility in polar solvents .
- Molecular Complexity : Derivatives like 6-(Benzyloxy)-N,N'-diphenylpyridin-3-amine exhibit higher molecular weights and aromaticity, likely influencing binding affinity in biological systems .
Critical Notes
Data Gaps : Physicochemical and safety data for this compound (e.g., boiling point, toxicity) remain unspecified in available literature .
Structural-Activity Relationships : The presence of bulky substituents (e.g., benzyloxy) correlates with enhanced biological activity but may reduce bioavailability .
Synthetic Challenges : Methoxy and benzyloxy groups require protective strategies, increasing synthetic complexity compared to alkyl-substituted analogs .
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